molecular formula C21H20FNO4S B11951610 Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 853310-99-3

Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11951610
CAS No.: 853310-99-3
M. Wt: 401.5 g/mol
InChI Key: JNERXSYMDNURPF-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine compounds, and substituted derivatives with modified functional groups .

Scientific Research Applications

Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to interact with calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share structural similarities but differ in their specific functional groups and pharmacological properties .

Uniqueness

What sets Dimethyl 4-(4-(4-fluorophenyl)-2-thienyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique combination of a fluorophenyl group and a thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

853310-99-3

Molecular Formula

C21H20FNO4S

Molecular Weight

401.5 g/mol

IUPAC Name

dimethyl 4-[4-(4-fluorophenyl)thiophen-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H20FNO4S/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-9-14(10-28-16)13-5-7-15(22)8-6-13/h5-10,19,23H,1-4H3

InChI Key

JNERXSYMDNURPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CS2)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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